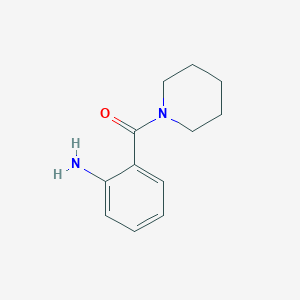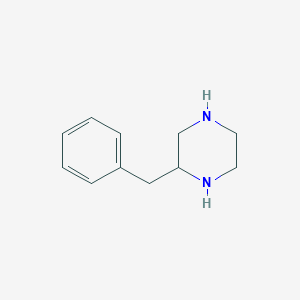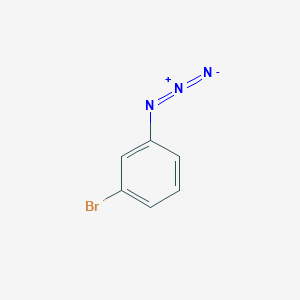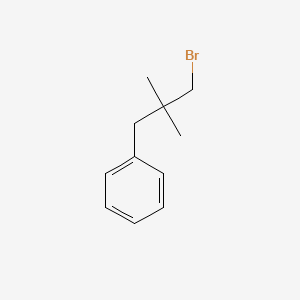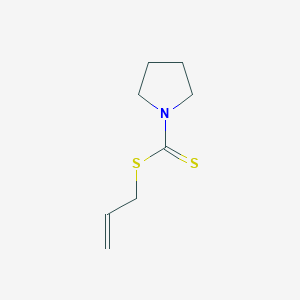
Allyl 1-pyrrolidinecarbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 1-pyrrolidinecarbodithioate: is an organic compound with the molecular formula C8H13NS2. This compound is also known by other names such as pyrrolidinodithiocarbamic acid allyl ester and allyl pyrrolidinodithiocarbamate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of allyl 1-pyrrolidinecarbodithioate typically involves the reaction of pyrrolidine with carbon disulfide to form pyrrolidinecarbodithioic acid, which is then esterified with allyl bromide . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the dithiocarbamate intermediate. The esterification step is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Allyl 1-pyrrolidinecarbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reduction of the compound can yield thiols or disulfides, depending on the reducing agent used
Substitution: The allyl group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides are commonly used oxidizing agents
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Thiols and disulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Allyl 1-pyrrolidinecarbodithioate is used as a reagent in organic synthesis, particularly in the formation of dithiocarbamate complexes .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as a chemotherapeutic agent for cancer treatment .
Industry: In industrial applications, this compound is used in the production of rubber chemicals and as a stabilizer in polymer formulations .
Mechanism of Action
The mechanism of action of allyl 1-pyrrolidinecarbodithioate involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with cysteine residues, leading to the inhibition of enzyme activity . This interaction is particularly relevant in its potential use as a chemotherapeutic agent, where it can inhibit the activity of enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
- Pyrrolidinecarbodithioic acid methyl ester
- Pyrrolidinecarbodithioic acid ethyl ester
- Pyrrolidinecarbodithioic acid propyl ester
Comparison: Allyl 1-pyrrolidinecarbodithioate is unique due to the presence of the allyl group, which imparts distinct chemical reactivity compared to its methyl, ethyl, and propyl counterparts . The allyl group allows for additional synthetic versatility, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
prop-2-enyl pyrrolidine-1-carbodithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS2/c1-2-7-11-8(10)9-5-3-4-6-9/h2H,1,3-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQCWIUHBJJDNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC(=S)N1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341704 |
Source


|
| Record name | Allyl 1-pyrrolidinecarbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701-13-3 |
Source


|
| Record name | Allyl 1-pyrrolidinecarbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

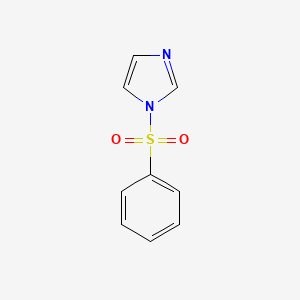
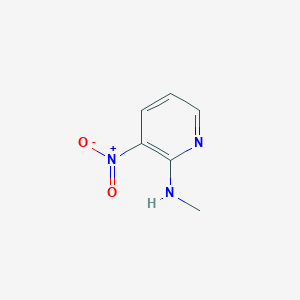


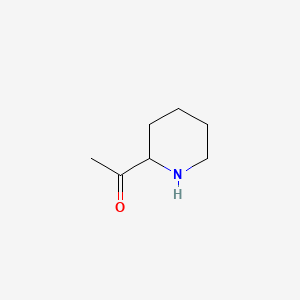
![1-[2-(Pyridin-4-yl)ethyl]piperazine](/img/structure/B1268323.png)
